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Etopophos

Cat. No.: B1211099
M. Wt: 668.5 g/mol
InChI Key: LIQODXNTTZAGID-GDAYZDJCSA-N
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Description

Evolution of Etopophos Research Trajectories

The research trajectory of this compound has been intrinsically linked to that of its active moiety, etoposide (B1684455). The initial development of etoposide itself was a lengthy process, involving the synthesis of nearly 600 derivatives of podophyllotoxin (B1678966) over more than three decades. lgcstandards.com The primary goal of this extensive research was to create less toxic derivatives of the naturally occurring podophyllotoxin. wikipedia.org

Once etoposide was established as a potent anti-cancer agent, research efforts focused on overcoming its practical limitations, primarily its poor water solubility. This challenge paved the way for the development of this compound. iarc.fr Consequently, a significant portion of this compound research has centered on demonstrating its bioequivalence to etoposide. fda.govnih.gov Clinical studies were designed to compare the pharmacokinetic parameters of etoposide following the administration of both this compound and etoposide, confirming that this compound delivers etoposide to the systemic circulation with comparable bioavailability. nih.gov

More recent research trends indicate a sustained interest in optimizing cancer therapies, which may include exploring new applications or combination regimens involving this compound. statsndata.orgdataintelo.com The continuous evolution of oncology research suggests that the story of this compound and its parent compound is not yet complete. lgcstandards.com

Academic Significance and Research Niche of this compound

The academic significance of this compound lies in its role as a successful prodrug that addresses a key formulation challenge of a widely used chemotherapeutic agent. Its development represents a strategic approach in medicinal chemistry to enhance the clinical utility of an existing drug. researchgate.net

This compound occupies a specific research niche focused on the pharmaceutical and clinical advantages of a water-soluble formulation. bccancer.bc.ca This includes investigations into its ease of administration and the potential for delivering higher concentrations of the active drug in smaller volumes. researchgate.net Research has also explored its mechanism of action, which is understood to be identical to that of etoposide. fda.govhemonc.org Etoposide, and by extension this compound, functions as a topoisomerase II inhibitor, inducing DNA strand breaks and leading to cell cycle arrest, primarily at the G2 phase. wikipedia.orgfda.govnps.org.au This specific mechanism of action distinguishes it from other classes of chemotherapeutic agents and solidifies its place in cancer research.

Detailed Research Findings

Clinical and pharmacokinetic studies have been pivotal in establishing the profile of this compound. These studies have consistently demonstrated the rapid and extensive conversion of this compound to etoposide following intravenous administration. nih.gov

Pharmacokinetic Profile of Etoposide after this compound Administration

Pharmacokinetic studies have been crucial in validating this compound as a viable alternative to etoposide. The data from these studies show that the pharmacokinetic parameters of etoposide are comparable whether it is administered directly or as its phosphate (B84403) prodrug.

ParameterValueReference
Mean Terminal Elimination Half-Life (t1/2) ~7 hours nih.gov
Steady-State Volume of Distribution (Vss) ~7 L/m² nih.gov
Total Systemic Clearance (CL) ~17 mL/min/m² nih.gov

Bioequivalence of this compound to Etoposide

Bioequivalence studies have been fundamental to the regulatory approval and clinical acceptance of this compound. These studies have confirmed that this compound provides a systemic exposure to etoposide that is equivalent to that of etoposide itself.

ParameterBioavailability of Etoposide from this compound (relative to VePesid)90% Confidence IntervalReference
Maximum Concentration (Cmax) 103%99% to 106% nih.gov
Area Under the Curve (AUCinf) 107%105% to 110% nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H33O16P B1211099 Etopophos

Properties

Molecular Formula

C29H33O16P

Molecular Weight

668.5 g/mol

IUPAC Name

[4-[(5S,5aR,8aR,9R)-5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate

InChI

InChI=1S/C29H33O16P/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35)/t11?,15-,20?,21+,22-,23?,24?,25+,27?,29?/m0/s1

InChI Key

LIQODXNTTZAGID-GDAYZDJCSA-N

Isomeric SMILES

CC1OCC2C(O1)C(C(C(O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O

Pictograms

Flammable; Irritant; Health Hazard

Origin of Product

United States

Molecular and Cellular Pharmacology of Etopophos

Etopophos as a Prodrug: Conversion and Activation Mechanisms

The design of this compound as a prodrug aimed to overcome the poor water solubility of etoposide (B1684455), thereby facilitating its formulation and administration. google.com

Enzymatic Phosphorylation Pathways in this compound Conversion

This compound is converted to its active form, etoposide, through dephosphorylation. bccancer.bc.cafda.gov This conversion is mediated by endogenous phosphatases present in the body. nih.govgoogle.com Specifically, alkaline phosphatase plays a significant role in this process. researchgate.netnih.gov The enzymatic reaction removes the phosphate (B84403) group from the this compound molecule, yielding the active cytotoxic agent, etoposide. google.comgoogleapis.com Caution is advised when co-administering drugs that inhibit phosphatase activity, as this could potentially reduce the efficacy of this compound. europa.eumedicines.org.uk

Kinetics and Efficiency of this compound to Etoposide Conversion

Following intravenous administration, this compound is rapidly and completely converted to etoposide in the plasma. fda.govmedsafe.govt.nz Pharmacokinetic studies have demonstrated that this compound is often undetectable in plasma within 15 minutes of administration, indicating a very rapid conversion process. researchgate.netnih.gov The conversion is efficient and does not appear to be a saturable process within the clinically relevant dose ranges. nih.gov The resulting plasma concentrations and pharmacokinetic parameters of etoposide are comparable to those observed after the administration of an equivalent dose of etoposide itself. nih.gov In vitro studies have shown significant conversion of this compound to etoposide in the presence of human bile, which is rich in alkaline phosphatase. researchgate.net The rate of conversion is pH-dependent, with higher efficiency observed at a more alkaline pH. researchgate.net

Below is a table summarizing the in vitro conversion of this compound to Etoposide in human bile at different pH levels and concentrations. researchgate.net

pHThis compound ConcentrationConversion to Etoposide after 60 min (mean +/- S.D.)
80.1 mg/ml78 +/- 18%
80.5 mg/ml36 +/- 26%
70.1 mg/ml22%
70.5 mg/ml10%

This table is based on data from in vitro studies and may not be fully representative of in vivo conditions.

Cellular and Tissue Distribution of this compound Activation

The activation of this compound occurs systemically in the plasma due to the ubiquitous presence of phosphatases. nih.govbccancer.bc.ca Following its conversion to etoposide, the active drug distributes to various tissues. researchgate.net Etoposide has been detected in saliva, liver, spleen, kidney, and myometrium. drugs.com Its distribution into the cerebrospinal fluid is poor. drugs.com Studies using antibody-alkaline phosphatase conjugates have demonstrated that targeted delivery of the activating enzyme to tumor cells can enhance the local conversion of this compound to etoposide, thereby increasing its anti-tumor activity at the desired site. nih.gov

Etoposide-Mediated Topoisomerase II Inhibition

The cytotoxic effect of etoposide is mediated through its interaction with the nuclear enzyme topoisomerase II. researchgate.netmdpi.com Etoposide is a cell cycle-dependent and phase-specific agent, primarily affecting cells in the S and G2 phases of the cell cycle. drugbank.com

Topoisomerase II Isoforms (α and β) as Targets

Topoisomerase II exists in two isoforms in mammalian cells, alpha (α) and beta (β). researchgate.netufl.edu Both isoforms are targets for etoposide. nih.gov The alpha isoform is considered the primary target for etoposide's anti-cancer activity. drugbank.comcuni.cz The concentration of topoisomerase IIα is significantly higher in rapidly proliferating cells, which may contribute to the selective toxicity of etoposide towards cancer cells. cuni.cz Etoposide is reported to be less active against the beta isoform. ufl.edu Inhibition of the beta isoform has been associated with the carcinogenic effect of the drug. drugbank.com

Stabilization of the Topoisomerase II-DNA Cleavable Complex

Topoisomerase II functions by creating transient double-strand breaks in DNA to manage DNA topology during processes like replication and transcription. cuni.czpatsnap.com The enzyme forms a covalent intermediate with the broken DNA strands, known as the cleavable complex. researchgate.net Etoposide exerts its cytotoxic effect by binding to and stabilizing this topoisomerase II-DNA cleavable complex. researchgate.netmdpi.compatsnap.com This action prevents the subsequent re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks. patsnap.comaacrjournals.org The persistence of these breaks triggers cellular processes that can lead to cell cycle arrest and apoptosis (programmed cell death). researchgate.netpatsnap.com

Mechanisms of DNA Strand Breakage and Religation Disruption

Etoposide, the active form of this compound, targets topoisomerase II, an essential enzyme that manages the topological state of DNA during critical cellular processes like replication, transcription, and chromatin remodeling. nih.gov Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing for the passage of another DNA segment to resolve topological entanglements. mdpi.comnih.gov This process involves two key steps:

DNA Cleavage: A tyrosine residue in the active site of topoisomerase II initiates a transesterification reaction, forming a covalent bond with a phosphate group in the DNA backbone. This results in a temporary double-strand break, creating what is known as the "cleavage complex." nih.gov

DNA Religation: Following the passage of the DNA strand, a second transesterification reaction occurs, which reseals the DNA break and releases the enzyme. nih.gov

Etoposide exerts its cytotoxic effects by interfering with the religation step of the topoisomerase II catalytic cycle. mdpi.com It stabilizes the cleavage complex, trapping the enzyme covalently bound to the 5'-ends of the broken DNA strands. mdpi.comnih.gov This stabilization prevents the resealing of the DNA, leading to an accumulation of persistent, protein-linked double-strand breaks. patsnap.comdrugbank.com The presence of these breaks interferes with DNA replication and transcription, ultimately triggering cellular death pathways. nih.gov

Downstream Cellular Responses to this compound-Induced DNA Damage

The accumulation of DNA double-strand breaks induced by this compound triggers a cascade of cellular responses aimed at either repairing the damage or eliminating the compromised cell.

Induction of Cell Cycle Arrest (S and G2/M Phases)

Etoposide's action is cell cycle-dependent, with its most pronounced effects observed during the S (synthesis) and G2 (pre-mitotic) phases of the cell cycle. patsnap.comdrugbank.com The presence of DNA damage activates cell cycle checkpoints, which are surveillance mechanisms that halt cell cycle progression to allow time for DNA repair.

S Phase Arrest: Etoposide can inhibit the progression of cells through the S phase. This is partly due to the degradation of Cdc25A, a phosphatase required for the activation of cyclin-dependent kinases (CDKs) that drive S phase progression. nih.govresearchgate.net

G2/M Arrest: The most prominent effect of etoposide is the induction of a G2/M arrest, preventing cells from entering mitosis. fda.govdrugbank.com This arrest is primarily mediated by the p53-p21 pathway. The tumor suppressor protein p53 is activated in response to DNA damage and, in turn, transcriptionally activates the CDK inhibitor p21. nih.govresearchgate.net p21 then inhibits the cyclin B-Cdc2 complex, which is essential for entry into mitosis. nih.govresearchgate.net Studies have shown that in the absence of functional p53, the G2/M arrest induced by etoposide is significantly abrogated. nih.gov

Cell Cycle PhaseKey Molecular Events Induced by Etoposide
S Phase Inhibition of S-phase progression, degradation of Cdc25A. nih.govresearchgate.net
G2/M Phase Strong arrest preventing mitotic entry, activation of the p53-p21 pathway, inhibition of the cyclin B-Cdc2 complex. fda.govdrugbank.comnih.govresearchgate.netresearchgate.net

Activation of Apoptotic Pathways (e.g., Caspase-Mediated)

When DNA damage is extensive and cannot be repaired, cells undergo programmed cell death, or apoptosis. Etoposide is a potent inducer of apoptosis, primarily through caspase-mediated pathways. mdpi.comnih.gov Caspases are a family of proteases that execute the apoptotic program.

The apoptotic response to etoposide-induced DNA damage can be initiated through both intrinsic (mitochondrial) and extrinsic pathways, often involving a cascade of caspase activation.

Intrinsic Pathway: This pathway is often triggered by DNA damage. Etoposide treatment leads to the release of cytochrome c from the mitochondria into the cytosol. nih.govresearchgate.net In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3. nih.govresearchgate.net

Caspase-3 Activation: Caspase-3 is a key executioner caspase. Its activation is a central event in etoposide-induced apoptosis and can be mediated by caspase-9. nih.govresearchgate.netresearchgate.net Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Other Caspases: Studies have also implicated other caspases in etoposide-induced apoptosis. For instance, caspase-8, typically associated with the extrinsic pathway, can be activated downstream of caspase-3 in a feedback loop. nih.gov Furthermore, caspase-2 can be activated by DNA damage and may play a role in initiating apoptosis in response to low concentrations of etoposide.

Apoptotic Pathway ComponentRole in Etoposide-Induced Apoptosis
Cytochrome c Released from mitochondria, initiating the intrinsic pathway. nih.govresearchgate.net
Caspase-9 Initiator caspase activated by the apoptosome. nih.govresearchgate.net
Caspase-3 Key executioner caspase activated by caspase-9. nih.govresearchgate.netresearchgate.net
Caspase-8 Can be activated downstream of caspase-3. nih.gov
Caspase-2 May be involved in apoptosis induced by low etoposide concentrations.

Mechanisms of Necrotic Cell Death Induction

In addition to apoptosis, etoposide can also induce another form of cell death known as necrosis under certain conditions. nih.gov Unlike the controlled process of apoptosis, necrosis is characterized by cell swelling, plasma membrane rupture, and the release of cellular contents.

Research has shown that in human kidney proximal tubule cells, etoposide can promote necrotic cell death through a p53-mediated anti-apoptotic mechanism. nih.gov In this context, p53, while activated by DNA damage, appears to protect the cells from apoptosis, thereby shunting them towards a necrotic fate. nih.gov Inhibition of p53 in these cells led to a switch from necrotic to apoptotic cell death. nih.gov Anticancer drugs like etoposide have been observed to induce necrosis in human endothelial cells, a process that can occur in parallel with apoptosis. researchgate.net

DNA Damage Response Signaling Pathways (e.g., p53, ATM, Chk2)

The cellular response to the DNA double-strand breaks generated by this compound is orchestrated by a complex signaling network known as the DNA Damage Response (DDR). Key players in this pathway include the kinases ATM (ataxia telangiectasia mutated) and Chk2 (checkpoint kinase 2), and the tumor suppressor p53.

ATM Activation: The MRN complex (Mre11-Rad50-Nbs1) recognizes and binds to DNA double-strand breaks, which in turn recruits and activates ATM. ATM is a central kinase in the DDR, phosphorylating a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. mdpi.com Etoposide treatment leads to the phosphorylation and activation of ATM. nih.gov

Chk2 Activation: ATM phosphorylates and activates Chk2, another crucial kinase in the DDR pathway. d-nb.info Activated Chk2 can then phosphorylate various substrates, including Cdc25A and Cdc25C, leading to their inactivation and contributing to cell cycle arrest. d-nb.info

p53 Activation: Both ATM and Chk2 can phosphorylate p53 at specific serine residues (e.g., Ser15 and Ser20). nih.govresearchgate.netscispace.com This phosphorylation stabilizes p53 by preventing its degradation and enhances its transcriptional activity. d-nb.info Activated p53 then drives the expression of genes involved in cell cycle arrest (like p21) and apoptosis. d-nb.info Studies have demonstrated that etoposide-induced apoptosis and G2/M arrest are often p53-dependent. nih.govnih.gov

Signaling MoleculeRole in Etoposide-Induced DNA Damage Response
ATM Central kinase activated by DNA double-strand breaks, phosphorylates Chk2 and p53. nih.govmdpi.com
Chk2 Activated by ATM, contributes to cell cycle arrest by phosphorylating Cdc25 phosphatases. d-nb.info
p53 Activated by ATM and Chk2, induces cell cycle arrest and apoptosis. nih.govresearchgate.netd-nb.infoscispace.com

Non-Topoisomerase II Molecular Targets and Interactions

While topoisomerase II is the primary and most well-established target of etoposide, some evidence suggests potential interactions with other cellular components.

Free Radical Formation: The predominant macromolecular effect of etoposide is the induction of DNA strand breaks through its interaction with topoisomerase II, but the formation of free radicals has also been suggested as a potential mechanism. fda.govdrugbank.com The metabolic transformation of etoposide's dimethoxyphenol ring can lead to the formation of reactive intermediates that may contribute to DNA damage. oncohemakey.com

Metabolites and Off-Target Effects: Metabolites of etoposide, such as etoposide quinone and etoposide catechol, have been shown to enhance DNA topoisomerase II cleavage near specific gene translocation breakpoints, which could be a factor in the development of therapy-related leukemias. cuni.cz

It is important to note that research into non-topoisomerase II targets of etoposide is ongoing, and the clinical significance of these interactions is still being fully elucidated.

Modulation of Gene Expression Profiles

The cytotoxic activity of etoposide is intricately linked to its ability to alter gene expression. Studies have shown that etoposide can influence the expression of a wide array of genes, which can determine a cell's sensitivity or resistance to the drug.

A genome-wide analysis of lymphoblastoid cell lines identified numerous genetic variants that affect gene expression levels, thereby contributing to variations in etoposide-induced cytotoxicity. nih.gov This research pinpointed specific genes whose expression levels correlate with the drug's half-maximal inhibitory concentration (IC₅₀). nih.gov For example, in a combined population study, the expression of TSPAN7, CAPNS1, and AGPAT2 showed a significant correlation with etoposide IC₅₀. nih.gov Similarly, in pediatric Acute Myeloid Leukemia (AML), ex vivo sensitivity to etoposide was associated with the expression profiles of 206 different genes. nih.govresearchgate.net

Beyond direct correlations with cytotoxicity, etoposide treatment can induce broad changes in gene expression. It has been observed to enhance gene amplification and affect gene expression through the hypermethylation of DNA. nih.gov Furthermore, some research indicates that etoposide can lead to the un-silencing of genes by repressing the transcription of cis-acting non-coding RNAs. researchgate.net The drug's influence extends to genes that regulate the cell cycle; for instance, at high signaling intensities through the ERK pathway, etoposide can induce the expression of cell cycle inhibitors such as p21Cip/Waf and p27KIP. oup.com

Table 1: Genes with Expression Levels Correlated to Etoposide Cytotoxicity
Gene SymbolFindingCell/Study TypeReference
TSPAN7Expression significantly correlated with etoposide IC₅₀Combined CEU and YRI lymphoblastoid cell lines nih.gov
CAPNS1Expression significantly correlated with etoposide IC₅₀Combined CEU and YRI lymphoblastoid cell lines nih.gov
AGPAT2Expression significantly correlated with etoposide IC₅₀Combined CEU and YRI lymphoblastoid cell lines nih.gov
Multiple (206 genes)Expression profiles associated with ex vivo drug responsePediatric Acute Myeloid Leukemia (AML) blasts nih.govresearchgate.net
TOP2ADecreased expression associated with resistanceVarious mammalian cell lines
TOP2BTranscript levels correlated with etoposide susceptibility139 human cancer cell lines

Impact on Signal Transduction Networks

Etoposide treatment triggers complex responses within cellular signal transduction networks, particularly the Mitogen-Activated Protein Kinase (MAPK) pathways. oup.com These pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are critical in determining cell fate in response to stimuli like DNA damage. oup.comnih.gov

Research has demonstrated that etoposide activates all three major MAPK pathways, though the specific kinetics and extent of activation can vary between different cancer cell lines. oup.com Generally, the ERK pathway is associated with cell proliferation and survival, while the JNK and p38 pathways are more commonly linked to stress responses and apoptosis. oup.comnih.gov However, the ultimate biological outcome of MAPK activation by etoposide is highly context-dependent, varying with the specific cell line and drug combination. oup.com

Studies have also explored the therapeutic potential of modulating these pathways. For instance, inhibiting the p38 MAPK pathway has been shown to suppress etoposide-induced production of inflammatory cytokines like TNF-α, IL-1β, and IL-6 in immune cells, without compromising the drug's tumor-killing activity. plos.org In some human lymphoma cells, etoposide-induced apoptosis appears to be regulated by phosphorylation events sensitive to staurosporine (B1682477) and by the activity of cysteine proteases, while being independent of p53 activity. nih.gov The disruption of various signal transduction pathways is considered a key event in the antitumor effects of podophyllotoxin (B1678966) derivatives like etoposide. researchgate.net

Table 2: Etoposide's Impact on Key Signal Transduction Pathways
Pathway/MoleculeObserved Effect of EtoposideCell TypeReference
ERK (MAPK)ActivationHeLa, A431 cancer cells oup.com
JNK (MAPK)ActivationHeLa, MCF7, A431 cancer cells oup.com
p38 (MAPK)ActivationHeLa, MCF7, A431 cancer cells oup.com
p53Overexpression induced, but had no effect on apoptosisHT58 human lymphoma cells nih.gov
Inflammatory Cytokines (via p38 MAPK)Induces production of TNF-α, IL-1β, IL-6Human monocytes plos.org

Interactions with Chromatin and Histones

While etoposide's primary target is topoisomerase II, it also interacts directly with components of chromatin, the complex of DNA and proteins (mainly histones) that package DNA within the nucleus. researchgate.net Histone proteins and their post-translational modifications play a crucial role in regulating chromatin structure and gene expression, creating the environment in which etoposide functions. numberanalytics.comcd-genomics.com

Studies have revealed that etoposide has a high affinity for chromatin and can bind directly to histone proteins. researchgate.net Specifically, research using chicken erythrocyte chromatin showed that etoposide interacts with chromatin-bound linker histones H1 and H5. researchgate.net Interestingly, this study did not observe noticeable binding to the core histones (H2A, H2B, H3, and H4) when they were assembled into nucleosomes within the chromatin fiber. researchgate.net However, when these core histones were isolated as free proteins, etoposide was able to interact with them, suggesting that the drug's access is restricted by chromatin architecture. researchgate.net

The state of chromatin can influence the efficacy of etoposide. The dynamic process of compacting and relaxing chromatin, regulated by histone modifications like acetylation and methylation, controls the accessibility of DNA to enzymes like topoisomerase II. cd-genomics.comfrontiersin.org Therefore, etoposide's ability to trap the topoisomerase II-DNA complex is inherently linked to the local chromatin environment. Agents that modify chromatin structure, such as histone deacetylase (HDAC) inhibitors, can alter gene transcription and are themselves a class of anticancer drugs, highlighting the therapeutic relevance of targeting chromatin organization. medscape.com

Preclinical Investigations and Translational Research Models of Etopophos

In Vitro Research Paradigms

In vitro models, utilizing cell cultures, provide a controlled environment to study the direct effects of Etopophos on cancer cells and to explore potential synergistic interactions with other agents.

Cell Line-Based Studies on this compound Efficacy and Cytotoxicity

Cell line-based studies are fundamental in assessing the direct cytotoxic effects of this compound. These studies typically involve exposing various cancer cell lines to different concentrations of this compound and measuring cell viability or proliferation. For instance, studies have investigated the efficacy of etoposide (B1684455) (the active form of this compound) in human glioblastoma (GBM) cell lines, demonstrating sensitivity with varying EC50 values across different lines nih.gov. Human germ cell tumor cell lines, such as NT2 and 2102 EP, have also been used to study the efficacy of cytotoxic agents, including this compound, under different conditions like hypoxia nih.gov. While this compound itself might show lower toxicity in vitro compared to etoposide in some contexts, its conversion to etoposide is key to its activity pnas.org. Research has shown that etoposide induces sister chromatid exchange in various human cell lines in vitro iarc.fr.

Studies in 3D Cell Culture and Organoid Models

Three-dimensional (3D) cell culture and organoid models are increasingly utilized to better recapitulate the in vivo tumor microenvironment compared to traditional 2D cultures corning.comnih.gov. These models offer insights into cell-cell interactions, drug penetration, and the impact of the microenvironment on drug response corning.comnih.gov. While specific studies detailing this compound efficacy in organoid models were not extensively found, research using etoposide in 3D cultures of lung cancer cells has shown differences in drug response compared to 2D cultures nih.gov. Organoid models derived from various cancers, including small cell lung cancer and colorectal cancer, are being developed and utilized for drug screening and to study tumor behavior and response to chemotherapy mdpi.comnih.gov. These models hold potential for evaluating this compound in a more physiologically relevant context. For example, a small cell lung cancer organoid model has been used to study the survival of cells after treatment with etoposide and cisplatin (B142131), observing that some cells survived and reformed the tumor .

High-Throughput Screening for this compound Synergistic Agents

High-throughput screening (HTS) is a valuable tool for identifying agents that can synergize with this compound to enhance its antitumor activity. This involves testing large libraries of compounds in combination with this compound on cancer cell lines or 3D models to identify synergistic interactions mostwiedzy.plcancerresgroup.us. Preclinical data suggest that combining etoposide with other agents, such as topotecan (B1662842) or the ATM inhibitor KU59403, can lead to synergistic antitumor effects in vitro aacrjournals.orgnih.gov. Studies have shown that the synergistic effects of etoposide with other drugs, like the HDAC inhibitor valproate in neuroblastoma cells, can be dependent on the sequence of drug administration and are associated with changes in histone acetylation researchgate.net.

In Vivo Preclinical Animal Models

In vivo animal models are essential for evaluating the antitumor activity of this compound within a complex biological system, providing information on its efficacy, distribution, and interactions with the host environment.

Xenograft Models for this compound Antitumor Activity

Xenograft models, typically involving the transplantation of human cancer cells into immunocompromised mice, are widely used to assess the in vivo antitumor efficacy of therapeutic agents like this compound nih.gov. Studies have investigated the antitumor activity of this compound (or its analog) in various murine and human tumor xenograft models, including colon carcinoma and glioblastoma pnas.orgaacrjournals.orgnih.gov. Research using human colon cancer xenografts in mice has shown that this compound, in combination with an ATM inhibitor, can significantly enhance antitumor activity aacrjournals.org. Another study demonstrated that a vectorized form of etoposide showed potent antitumor activity in xenograft mice models, sometimes superior to etoposide researchgate.net.

Genetically Engineered Mouse Models (GEMMs) in this compound Research

Genetically Engineered Mouse Models (GEMMs) are valuable tools in cancer research as they develop de novo tumors within a natural immune-proficient microenvironment, often recapitulating the histopathological and molecular features of human cancers more closely than cell line inoculation models cruknbc.orgembopress.orgcrownbio.com. GEMMs are created by introducing specific genetic alterations, such as dominant oncogenes or the knockout of tumor suppressor genes, which drive tumor development crownbio.com. These models allow for the study of tumor initiation, progression, and the impact of the tumor microenvironment on drug response cruknbc.orgembopress.org.

In the context of this compound research, murine models, including GEMMs, have been used to assess the activity of the prodrug nih.gov. Etoposide phosphate (B84403) has demonstrated similar activity to etoposide in various tumors in murine models nih.gov. GEMMs offer a platform to evaluate the efficacy of this compound in the context of specific genetic drivers of cancer and to investigate mechanisms of resistance that may arise in a more physiologically relevant setting compared to simpler in vitro models embopress.org. While specific detailed findings on this compound efficacy solely in GEMMs were not extensively detailed in the search results, the general utility of GEMMs for evaluating therapeutic candidates and understanding drug mechanisms in a complex biological setting is well-established in preclinical oncology cruknbc.orgembopress.orgcrownbio.com. ABC transporter genetically modified mouse models are also utilized to evaluate the role of specific ABC transporters in the disposition and efficacy of compounds like this compound researchgate.net.

Comparative Oncology Studies of this compound (e.g., Canine Models)

Comparative oncology leverages naturally occurring cancers in animals, particularly dogs, to gain insights into human cancer biology and evaluate new therapies plos.orgnih.govsemanticscholar.org. Spontaneous canine cancers often share clinical, biological, genetic, and therapeutic similarities with their human counterparts, making them valuable translational models plos.orgsemanticscholar.orgoncotarget.com.

This compound has been investigated in comparative oncology studies involving dogs with naturally occurring lymphoma plos.orgnih.govsemanticscholar.org. Canine lymphoma shares strong similarities with human non-Hodgkin lymphoma (NHL) plos.orgsemanticscholar.org. A dose escalation study in dogs with multicentric lymphoma was conducted to assess the safety, tolerability, and efficacy of intravenous etoposide phosphate plos.orgnih.govsemanticscholar.org. This study enrolled owned dogs with high-grade multicentric lymphoma plos.orgsemanticscholar.org. The objectives included determining the recommended dose and identifying early signs of efficacy plos.orgnih.gov.

Research findings from studies in canine models provide valuable data on the potential of this compound in a large animal model with spontaneous tumors. For instance, a study comparing etoposide phosphate with F14512, a polyamine-vectorized epipodophyllotoxin (B191179) derivative, in dogs with spontaneous NHL provided insights into their respective antitumor activities oncotarget.comoncotarget.comnih.gov. While F14512 showed superiority in P-glycoprotein (Pgp) overexpressing lymphomas, etoposide phosphate also demonstrated therapeutic efficacy in the global treated canine population oncotarget.comoncotarget.comnih.gov. These studies highlight the translatability of findings from canine models to human cancer research plos.orgnih.govsemanticscholar.org.

The following table summarizes some findings from comparative oncology studies in canine lymphoma:

Study ObjectiveAnimal ModelKey FindingCitation
Assess safety, tolerability, and efficacy of intravenous etoposide phosphate in dogs with multicentric lymphoma.Canine (Lymphoma)Overall response rate of 83.3% observed at the maximal tolerated dose of 300 mg/m² (in a subset of dogs). plos.orgresearchgate.netnih.govnih.govsemanticscholar.org plos.orgresearchgate.netnih.govnih.govsemanticscholar.org
Compare F14512 and etoposide phosphate in dogs with spontaneous NHL.Canine (Lymphoma)Etoposide phosphate exhibited therapeutic efficacy in spontaneous NHL, with F14512 showing superiority in Pgp-overexpressing lymphomas. oncotarget.comoncotarget.comnih.gov oncotarget.comoncotarget.comnih.gov

Comparative oncology studies, such as those conducted in canine models, offer a bridge between traditional preclinical rodent models and human clinical trials, providing valuable translational data for compounds like this compound plos.orgnih.govsemanticscholar.org.

Mechanisms of Resistance to Etopophos and Etoposide

Alterations in Topoisomerase II Expression and Function

Topoisomerase II is the primary molecular target of etoposide (B1684455). patsnap.commdpi.com Alterations in the expression levels or functional properties of this enzyme can significantly impact cellular sensitivity to the drug. nih.govpharmacology2000.com

Downregulation of Topoisomerase II

A prominent mechanism of resistance involves a decrease in the cellular levels of Topoisomerase II, particularly the alpha isoform (Topo IIα), which is the main target of etoposide. nih.govnih.govresearchgate.net Reduced expression of Topo II means fewer drug-target complexes are formed, leading to diminished DNA strand breaks and reduced cytotoxicity. ufl.edunih.gov Studies in etoposide-resistant cell lines have shown a significant decrease in both Topo IIα and Topo IIβ mRNA and protein levels. nih.govnih.gov For instance, etoposide-resistant human leukemia K562 cells showed a 3- to 7-fold reduction in Topoisomerase II protein and a 3-fold reduction in both Topoisomerase II alpha and beta mRNAs. nih.gov Similarly, etoposide-resistant MCF-7 breast cancer cell lines exhibited significant downregulation of the TOP2A gene, which encodes Topoisomerase II alpha. nih.govresearchgate.net Research suggests that this downregulation can be a predominant mechanism of resistance selected for in surviving clones after etoposide exposure. nih.gov

Table 1: Downregulation of Topoisomerase II in Etoposide-Resistant Cell Lines

Cell Line (Resistance Status)Topoisomerase II Protein Level (Fold Change vs. Sensitive)Topoisomerase IIα mRNA (Fold Change vs. Sensitive)Topoisomerase IIβ mRNA (Fold Change vs. Sensitive)Reference
K562 (Resistant)0.14 - 0.330.330.33 nih.gov
MCF-7/1E (Resistant)Not specified, TOP2A downregulatedSignificantly downregulatedNot specified nih.govresearchgate.net
MCF-7/4E (Resistant)Not specified, TOP2A downregulatedSignificantly downregulatedNot specified nih.govresearchgate.net
CEM/VM-1-5 (Resistant)Reduced TopoIIα proteinNot specifiedNot specified aacrjournals.org

Enhanced Drug Efflux Mechanisms

Increased efflux of etoposide from cancer cells by membrane transporter proteins is another major mechanism contributing to resistance. patsnap.commdpi.comnih.govpharmacology2000.com This reduces the intracellular concentration of the drug, limiting its access to the Topoisomerase II target in the nucleus. patsnap.commdpi.com

Role of ATP-Binding Cassette (ABC) Transporters (e.g., P-glycoprotein)

ATP-Binding Cassette (ABC) transporters are a superfamily of membrane proteins that utilize ATP hydrolysis to transport a wide variety of substrates, including many chemotherapy drugs, across cell membranes. mdpi.comaacrjournals.org Overexpression of certain ABC transporters, notably P-glycoprotein (P-gp, encoded by the ABCB1 or MDR1 gene) and Multidrug Resistance-associated Protein 1 (MRP1, encoded by the ABCC1 gene), is frequently observed in etoposide-resistant cells. nih.govpharmacology2000.comnih.govmdpi.comoup.com P-gp actively pumps etoposide out of the cell, thereby lowering its intracellular accumulation and mediating multidrug resistance (MDR), a phenotype characterized by cross-resistance to multiple structurally unrelated drugs. nih.govmdpi.comnih.govfrontiersin.orgaacrjournals.org Studies have shown that inhibiting P-gp can increase the intracellular concentration of etoposide and restore sensitivity in resistant cells. mdpi.comnih.govaacrjournals.org MRP1 also functions as an efflux pump for etoposide and its conjugates, contributing to reduced intracellular drug levels and resistance. nih.govnih.govoup.com

Table 2: Involvement of ABC Transporters in Etoposide Resistance

TransporterGeneMechanismImpact on Etoposide ResistanceReferences
P-glycoprotein (P-gp)ABCB1 (MDR1)Active efflux of etoposideDecreased intracellular drug concentration, leading to resistance and MDR phenotype. patsnap.comnih.govpharmacology2000.comnih.govmdpi.comoup.comnih.govfrontiersin.orgaacrjournals.org
Multidrug Resistance-associated Protein 1 (MRP1)ABCC1Active efflux of etoposide and conjugatesDecreased intracellular drug concentration, contributing to resistance. nih.govpharmacology2000.comnih.govoup.com
ABCC2 (MRP2)ABCC2Involved in hepatobiliary excretion of etoposide glucuronideAffects etoposide pharmacokinetics and elimination. aacrjournals.org
ABCC3 (MRP3)ABCC3Involved in hepatic elimination of etoposide glucuronideProvides alternative elimination pathway. aacrjournals.org

Aberrant DNA Damage Repair Pathways

Etoposide exerts its cytotoxic effects by inducing DNA double-strand breaks (DSBs). mdpi.comufl.edu The cellular response to this damage, particularly the efficiency and fidelity of DNA repair pathways, significantly influences sensitivity or resistance to the drug. mdpi.compharmacology2000.comcuni.czcancerbiomed.org Enhanced or altered DNA damage repair mechanisms can effectively mend the etoposide-induced breaks, allowing cancer cells to survive the treatment. pharmacology2000.comcuni.czresearchgate.net

Several DNA repair pathways are involved in processing etoposide-induced DNA damage, including homologous recombination (HR) and non-homologous end-joining (NHEJ). cuni.czcancerbiomed.org Increased activity or altered regulation of these pathways in resistant cells can lead to more efficient repair of DSBs, reducing the accumulation of lethal DNA lesions. cuni.cznih.gov Studies have shown that rapid repair of DNA breaks caused by etoposide can lead to drug resistance. cuni.cz For example, a VP16-resistant subline of human small cell lung cancer cells exhibited a significantly higher repair rate of DSBs induced by etoposide compared to the sensitive subline, which correlated with higher protein levels of DNA-dependent protein kinase (DNA-PKcs) and RAD51, key proteins in DNA repair. nih.gov Furthermore, alterations in proteins involved in the DNA damage response (DDR) network, such as downregulation of TOPBP1 and EDD, have been observed in etoposide-resistant cells, suggesting a broader impact on how cells sense and respond to DNA damage. nih.gov Polymorphisms in genes involved in DDR, such as a single nucleotide polymorphism in the MDM2 promoter, have also been linked to decreased response to DNA-damaging drugs including Topoisomerase II poisons like etoposide. nih.gov

Table 3: DNA Damage Repair Mechanisms and Etoposide Resistance

Mechanism/PathwayKey Proteins InvolvedImpact on Etoposide ResistanceResearch FindingsReferences
Enhanced DNA Double-Strand Break (DSB) RepairHomologous Recombination (HR), Non-Homologous End-Joining (NHEJ), DNA-PKcs, RAD51Increased efficiency in repairing etoposide-induced DSBs, leading to reduced drug efficacy.Rapid repair of breaks observed in resistant cells; higher levels of repair proteins like DNA-PKcs and RAD51 in resistant sublines. pharmacology2000.comcuni.czresearchgate.netnih.gov
Altered DNA Damage Response (DDR) ProteinsTOPBP1, EDD, MDM2Dysregulation of cellular response to DNA damage.Downregulation of TOPBP1 and EDD in resistant cells; SNP in MDM2 promoter linked to decreased response. nih.govnih.gov

Increased DNA Repair Enzyme Activity

Enhanced DNA repair mechanisms play a significant role in etoposide resistance. Etoposide primarily exerts its cytotoxic effects by inducing DNA double-strand breaks through topoisomerase II inhibition. patsnap.com Cancer cells can counteract this damage by upregulating the activity of various DNA repair pathways, effectively mending the broken DNA strands before they trigger irreversible damage and apoptosis. While the search results mention enhanced DNA repair processes as a mechanism of resistance mdpi.comresearchgate.net, specific details on which DNA repair enzymes are most significantly increased in the context of etoposide resistance are not extensively detailed in the provided snippets. However, UVRAG, a DNA repair gene, has been implicated in studies investigating genetic variants contributing to etoposide-induced cytotoxicity. researchgate.net

Evasion of DNA Damage Checkpoints

Etoposide-induced DNA damage typically activates cell cycle checkpoints, such as the G2 checkpoint, to halt cell cycle progression and allow time for DNA repair or trigger apoptosis. patsnap.com Evasion of these checkpoints allows damaged cells to continue proliferating despite the presence of unrepaired DNA breaks, contributing to drug resistance. This can occur through alterations in the signaling pathways that govern checkpoint activation and maintenance. While the provided information highlights cell cycle checkpoints as being influenced by genetic and epigenetic factors related to drug resistance oup.com, specific details on how cancer cells specifically evade DNA damage checkpoints in response to etoposide are not explicitly provided in the search results.

Apoptosis Evasion Mechanisms

Cancer cells often develop mechanisms to evade apoptosis, the programmed cell death pathway that etoposide aims to activate. patsnap.comwikipedia.org This evasion is a major contributor to drug resistance. researchgate.net

Upregulation of Anti-Apoptotic Proteins

An important mechanism of apoptosis evasion is the increased expression of anti-apoptotic proteins. These proteins can block the downstream signaling cascades that lead to cell death. The Bcl-2 family of proteins plays a central role in regulating apoptosis, and an altered balance between anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax) proteins can confer resistance. wikipedia.orgspandidos-publications.comnih.gov Increased expression of Bcl-xL has been shown to reduce the sensitivity of B-cell lymphoma cells to etoposide. nih.gov Inhibitors of apoptosis proteins (IAPs), such as XIAP and Survivin, are also frequently overexpressed in tumors and contribute to drug resistance by inhibiting caspases, key executioners of apoptosis.

Alterations in Apoptotic Signaling Pathways

Resistance can also arise from alterations within the apoptotic signaling pathways themselves. This can involve changes in the activation or function of caspases or other proteins involved in the apoptotic cascade. Studies have shown that altered apoptotic pathways in etoposide-resistant melanoma cells are drug-specific. nih.gov In some cases, the mitochondrial apoptotic pathway, which is believed to be largely mediated by topoisomerase inhibitor-induced apoptosis, can be inhibited. spandidos-publications.com Additionally, phospholipase D (PLD) has been shown to confer resistance to etoposide-induced apoptosis by inhibiting the expression of tumor suppressors like early growth response-1 (Egr-1) and PTEN, and activating the phosphatidylinositol 3-kinase/Akt survival pathway. aacrjournals.org Neuropeptides such as bombesin (B8815690) and calcitonin have also been shown to modulate the apoptotic response in prostate cancer cells, inducing resistance to etoposide-induced apoptosis. um.es

Contributions of Tumor Microenvironment to Etopophos Resistance

The tumor microenvironment (TME), comprising various cell types, extracellular matrix components, and soluble factors, plays a crucial role in the development of drug resistance. nih.govmdpi.com Factors within the TME can directly or indirectly protect cancer cells from the effects of etoposide. Hypoxia, a common feature of the TME in solid tumors, has been shown to mediate resistance to etoposide. nih.govresearchgate.net Hypoxia can lead to a decrease in pro-apoptotic proteins and can upregulate the expression of efflux pumps like MRP1. nih.govresearchgate.net The extracellular matrix and stromal components can influence drug concentration gradients and metabolic changes, enhancing resistance. mdpi.com Cell-cell and cell-matrix interactions, mediated by cell adhesion molecules and integrins, can influence cancer cell sensitivity to apoptosis. mdpi.com For example, integrin binding to fibronectin has been reported to correlate with upregulated levels of p27 and enhanced resistance to etoposide in myeloma cells. mdpi.com Furthermore, the TME can promote metabolic reprogramming in cancer cells, such as a shift towards aerobic glycolysis, which can contribute to etoposide resistance through mechanisms involving lactate (B86563) production and the upregulation of MRP1. researchgate.netresearchgate.net Tumor-associated bacteria within the microenvironment can also evolve resistance to antibiotics induced by etoposide-generated oxidative stress, and these resistant bacteria can protect tumor cells from etoposide killing. nih.gov

Genetic and Epigenetic Factors Influencing this compound Resistance (e.g., SNPs, MDM2)

Genetic and epigenetic alterations in cancer cells can significantly influence their sensitivity or resistance to etoposide. oup.comashpublications.org

Single nucleotide polymorphisms (SNPs) in various genes have been associated with altered responses to etoposide. Studies using genome-wide approaches have identified SNPs in genes such as SEMA5A, SLC7A6, PRMT7, and UVRAG that are significantly associated with sensitivity to etoposide-induced cytotoxicity. researchgate.netnih.gov The MDM2 rs2279744-GG genotype has been associated with resistance to etoposide chemotherapy in vitro. karger.com

MDM2, an E3 ubiquitin ligase that primarily regulates the tumor suppressor p53, is also implicated in etoposide resistance. nih.govnih.govaacrjournals.org Overexpression or amplification of MDM2 can lead to the degradation or cytoplasmic sequestration of p53, thereby attenuating p53-mediated apoptosis induced by etoposide. nih.govnih.goviiarjournals.org Tumor cells with MDM2 amplification have shown selective resistance to topoisomerase II poisons like etoposide. nih.gov Inhibiting MDM2 has been shown to enhance the therapeutic efficacy of etoposide by promoting apoptosis. nih.gov Furthermore, MDMX, a family member of MDM2, has also been implicated, with increased MDMX protein levels observed in etoposide-resistant cell lines. oncoscience.us EZH2, a histone methyltransferase, has been linked to steering etoposide-resistant lymphoma cells towards senescence rather than apoptosis, and EZH2 inhibition can re-sensitize these cells to etoposide-mediated apoptosis by modulating the MDMX-p53 signaling axis and downregulating BCL-XL expression. ashpublications.orgoncoscience.us

Epigenetic factors, such as alterations in DNA methylation and histone modifications, can also contribute to etoposide resistance by influencing gene expression without altering the DNA sequence. oup.comashpublications.orgresearchgate.net These epigenetic changes can affect the expression of genes involved in DNA repair, cell cycle control, and apoptosis. ashpublications.org Microenvironmental factors can act as epigenetic determinants of resistance by regulating proteins involved in the control of apoptosis, such as Bcl-xL and Bax, following etoposide exposure. nih.govoup.com

Here is a table of compounds mentioned and their PubChem CIDs:

Compound NamePubChem CID
This compound60668
Etoposide36462
Cisplatin (B142131)2788
Doxorubicin31703
Teniposide33391
Fotemustine34026
Bombesin169150
Calcitonin16132422
Methotrexate126941
Paclitaxel36314
Vinblastine23859
Actinomycin D2017
Tamoxifen27335
Nutlin-35353930
MI-21910115551
SM-164135444100
SM-173135444101

Data Tables

Based on the search results, specific quantitative data suitable for interactive data tables is limited within the scope of the requested outline sections. However, one snippet provides mutation rates for etoposide resistance in a human sarcoma cell line (MES-SA) derived from fluctuation analysis experiments nih.gov.

Table 1: Etoposide Resistance Mutation Rates in MES-SA Cells

Etoposide Concentration (µM)Mutation Rate per Cell Generation
0.52.9 x 10⁻⁶
1.05.7 x 10⁻⁷
5.01.7 x 10⁻⁷

Note: This table is based on data from fluctuation analysis experiments in the human sarcoma cell line, MES-SA. nih.gov

Another snippet mentions decreased Topo II alpha and II beta mRNA levels in etoposide-resistant mutants nih.gov.

Table 2: Decrease in Topo II mRNA in Etoposide-Resistant Mutants

Topoisomerase II SubunitDecrease in mRNA levels (%)
Topo II alpha30-70
Topo II beta30-70

Note: This table is based on findings in stably and unstably resistant MES-SA cell mutants. nih.gov

A study on MDM2 and TP53 polymorphisms and their association with etoposide/cisplatin-induced neutropenia in lung cancer patients reported that the MDM2 rs2279744-GG genotype was associated with resistance to etoposide chemotherapy in vitro karger.com. While specific quantitative data on the degree of resistance conferred is not provided in a format easily extractable for a numerical table, the finding itself is a key data point.

Another study investigating SNPs associated with etoposide-induced cytotoxicity identified several SNPs and their association with etoposide sensitivity nih.govpnas.org. While the snippets mention specific SNPs and genes (e.g., SNPs in SEMA5A, SLC7A6, PRMT7, UVRAG, and SNP rs446112 associated with AGPAT2 expression) and their association with etoposide sensitivity or IC50 values, presenting this as an interactive numerical table would require more detailed data (e.g., specific p-values, effect sizes, or IC50 values correlated with genotypes) than is readily available in the provided snippets. researchgate.netnih.govpnas.org

Similarly, while studies discuss the upregulation or downregulation of specific proteins (e.g., Bcl-xL, Bax, IAPs, MDM2, MDMX, PTEN, Egr-1) in resistant cells spandidos-publications.comnih.govaacrjournals.orgnih.goviiarjournals.orgoncoscience.us, the quantitative data on the fold change in expression levels across different studies or cell lines is not consistently presented in a tabular format within the search results.

Therefore, while the text describes detailed research findings on various resistance mechanisms, the generation of extensive interactive numerical data tables is limited by the format and specific data points present in the provided search snippets, beyond the mutation rates and Topo II mRNA decrease mentioned above.

Structural Activity Relationships Sar and Etopophos Analogues

Modifications to the Etoposide (B1684455) Core Structure and Biological Activity

The etoposide molecule consists of an aglycone core (rings A, B, C, and D) and a glycosidic group (E ring). spring8.or.jp SAR studies have highlighted the importance of specific regions and substituents for optimal activity. The aglycone core is involved in interactions with DNA and the enzyme. spring8.or.jp The glycosidic moiety, while not essential for topoisomerase II inhibition itself (as seen with analogues where it's replaced), occupies a specific binding pocket in the enzyme and influences drug-enzyme interactions. spring8.or.jpnih.gov

Modifications to the etoposide core structure have been explored to develop analogues with improved properties. For instance, alterations to the C-4 position of the podophyllotoxin (B1678966) skeleton, particularly the introduction of amino groups, have yielded derivatives with promising antitumor activity, including against drug-resistant cell lines. mdpi.comresearchgate.net Replacing the glycosidic moiety with other groups, such as substituted phenyl groups or polyamines, has also been investigated, with some resulting compounds retaining or even exceeding the activity of etoposide. nih.gov The relatively spacious binding pocket for the glycosidic group makes this region a suitable target for modifications aimed at developing more effective drugs. spring8.or.jp Conversely, modifications to the E-ring often compromise drug activity, suggesting a more constrained binding pocket for this part of the molecule. spring8.or.jp

Design and Synthesis of Novel Etopophos Analogues and Derivatives

The design and synthesis of novel this compound analogues and derivatives are driven by the need to overcome limitations of etoposide, such as drug resistance, poor solubility, and variable bioavailability. researchgate.netresearchgate.net this compound itself is a phosphate (B84403) ester of etoposide, designed primarily to enhance water solubility. fda.govpnas.org

Analogue design often involves structural modifications based on SAR studies to improve potency, alter specificity towards topoisomerase II isoforms (alpha vs. beta), or introduce new mechanisms of action. mdpi.comnih.govdrugbank.com For example, hybrid molecules combining the epipodophyllotoxin (B191179) structure with other pharmacophores, such as nitrogen mustards, have been designed to simultaneously target topoisomerase II and alkylate DNA, potentially leading to increased potency and reduced resistance development. nih.gov These hybrids have shown significantly lower GI50 values in cell line screens compared to etoposide. nih.gov

Synthetic strategies focus on chemically modifying the etoposide or podophyllotoxin scaffold at various positions, such as the C-4 position or the phenolic hydroxyl group. mdpi.comresearchgate.netresearchgate.net The synthesis of etoposide phosphate (this compound) involves the esterification of the 4'-phenolic hydroxyl group of etoposide with a phosphate group. researchgate.netacs.org Other derivatives, such as 4'-propylcarbonoxy derivatives, have been synthesized and evaluated as potential prodrugs with altered hydrolysis kinetics. researchgate.net

Prodrug Strategies for Enhanced this compound Delivery and Activation

Prodrug strategies aim to improve the physicochemical, biopharmaceutical, and pharmacokinetic properties of a drug by chemically modifying it into an inactive or less active precursor that is converted in vivo to the active form. if-pan.krakow.plslideshare.net this compound is a prime example of a prodrug strategy applied to etoposide, designed to enhance water solubility for intravenous administration. fda.govpnas.org Beyond simple solubilization, prodrug approaches for this compound and etoposide aim to enhance cellular uptake, modulate activation kinetics, and achieve targeted delivery.

Enhancing Cellular Uptake and Bioavailability

Etoposide's oral bioavailability is variable and incomplete, influenced by factors such as poor dissolution, limited permeability, and efflux by P-glycoprotein (P-gp). researchgate.netias.ac.innih.gov Prodrug strategies and formulation approaches have been explored to address these limitations and enhance cellular uptake and bioavailability.

This compound, being more water-soluble, can be administered intravenously, bypassing issues associated with oral absorption of etoposide. fda.govpnas.org For oral delivery, strategies to improve etoposide bioavailability include the use of formulations like nanoemulsions, which can enhance permeability. nih.gov Complexation with agents like deoxycholic acid derivatives has also shown promise in improving solubility and permeability. nih.gov Additionally, inhibiting P-gp mediated efflux, using excipients or co-administered agents, has been investigated to increase intracellular accumulation of etoposide. ias.ac.innih.gov

Modulating Prodrug Activation Kinetics

The effectiveness of a prodrug is dependent on its conversion to the active drug at the desired site and rate. This compound is converted to etoposide through dephosphorylation, primarily by phosphatases. fda.govpnas.org The kinetics of this activation can influence the drug's exposure profile and therapeutic effect.

Research has explored modifying the promoiety of etoposide prodrugs to control the rate of activation. For instance, 4'-propylcarbonoxy derivatives of etoposide were synthesized to study their activation via hydrolysis mechanisms under different conditions (pH, serum, presence of enzymes). researchgate.net Understanding and modulating these kinetics can be crucial for achieving sustained release or targeted activation in specific tissues or cellular compartments. Computational models are being used to predict the rate-dependent conditions under which prodrugs are successfully activated. embopress.org

Antibody-Directed Enzyme Prodrug Therapy (ADEPT) Approaches

ADEPT is a targeted therapy strategy that utilizes an antibody-enzyme conjugate to activate a non-toxic prodrug specifically at the tumor site. if-pan.krakow.plresearchgate.netnih.govresearchgate.netucl.ac.uk In the context of this compound, this approach involves conjugating an enzyme capable of converting this compound to etoposide (like alkaline phosphatase) to a tumor-targeting antibody. researchgate.netresearchgate.netucl.ac.uktandfonline.comcambridge.org

The antibody-enzyme conjugate is administered and allowed to localize at the tumor while clearing from the circulation. Subsequently, the relatively non-toxic this compound prodrug is administered systemically. researchgate.netnih.govresearchgate.netucl.ac.uk The enzyme concentrated at the tumor site cleaves the phosphate group from this compound, releasing the active and cytotoxic etoposide locally. pnas.orgresearchgate.netresearchgate.netcambridge.org This spatial confinement of drug activation aims to enhance efficacy against the tumor while minimizing systemic toxicity. nih.govresearchgate.net Studies have demonstrated that antibody-alkaline phosphatase conjugates can enhance the cytotoxic effects of etoposide phosphate in vitro and in vivo. researchgate.netresearchgate.netucl.ac.uk

Gene-Directed Enzyme Prodrug Therapy (GDEPT) Approaches

GDEPT, also known as suicide gene therapy, is another enzyme-activated prodrug strategy where a gene encoding a prodrug-activating enzyme is delivered specifically to tumor cells. if-pan.krakow.plnih.govoup.comresearchgate.net Following gene expression, the tumor cells produce the enzyme, which can then convert a systemically administered prodrug into a cytotoxic drug intracellularly. if-pan.krakow.plnih.govresearchgate.net

For this compound, a GDEPT approach would involve delivering a gene for an enzyme that can convert this compound to etoposide within the tumor cells. if-pan.krakow.plnih.gov This leads to the intracellular accumulation of the active drug, selectively killing the modified tumor cells. nih.gov GDEPT shares the goal of localized drug activation with ADEPT but differs in the mechanism of enzyme delivery and the site of prodrug activation (intracellular in GDEPT vs. extracellular in ADEPT). nih.gov Etoposide phosphate has been listed as an example of a prodrug used in enzyme-activated prodrug strategies like GDEPT. if-pan.krakow.plresearchgate.net

Computational Chemistry and In Silico Modeling in this compound Research

Computational chemistry and in silico modeling techniques have played a role in understanding the behavior of etoposide and its derivatives, including this compound, and in the search for new, more effective analogues researchgate.netoatext.com. These methods can provide insights into molecular properties, interactions with biological targets, and potential pharmacokinetic behavior.

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to estimate the activity of etoposide derivatives based on their molecular structures researchgate.net. By analyzing the relationship between structural descriptors and biological activity (such as cytotoxicity or topoisomerase II inhibition), QSAR models can help predict the activity of new, untested compounds and guide the design of novel analogues researchgate.net. Various computational techniques, including multiple linear regression (MLR), artificial neural networks (ANN), simulated annealing (SA), and genetic algorithms (GA), have been utilized in QSAR studies of etoposide derivatives researchgate.net. These models have shown predictive ability for the activity of these compounds in both gas and solvent phases researchgate.net.

Molecular docking simulations are another widely used in silico tool in etoposide research oatext.comrsisinternational.org. Docking studies aim to predict the binding orientation and affinity of a small molecule (like etoposide or its analogues) to a target protein (such as DNA topoisomerase II) oatext.com. These studies can help elucidate the key interactions between the drug and the enzyme, providing a molecular basis for observed SAR oatext.com. For example, computational investigations involving molecular docking with DNA and topoisomerase II have been conducted to study the binding profile of potential anticancer complexes oatext.com.

Physiologically-based pharmacokinetic (PBPK) models have also been developed using computational simulators to evaluate potential drug-drug interactions involving etoposide ascopubs.orgascopubs.orgresearchgate.net. These models integrate in vitro and clinical data to simulate the absorption, distribution, metabolism, and excretion of drugs, helping to predict the impact of co-administered substances on etoposide exposure ascopubs.orgascopubs.orgresearchgate.net. Such in silico evaluations can inform the design of clinical trials and potentially reduce the need for extensive in vivo studies ascopubs.orgascopubs.org.

Furthermore, in silico prediction models have been used in the assessment of the toxicity of etoposide transformation products, providing insights into the potential environmental impact of the drug and its degradation products researchgate.net.

While computational methods offer valuable tools for understanding and predicting the behavior of this compound and its analogues, experimental validation remains crucial to confirm the in silico findings.

Pharmacological Principles in Preclinical Etopophos Research

Preclinical Pharmacokinetics of Etopophos

Preclinical pharmacokinetic studies examine how this compound and etoposide (B1684455) are absorbed, distributed, metabolized, and excreted in animal models.

Absorption and Distribution Studies in Animal Models

Following intravenous administration of this compound, it is rapidly and completely converted to etoposide in plasma fda.govbms.com. The disposition of etoposide after intravenous administration is typically described as a biphasic process bms.commedicines.org.uk. Studies in rats comparing liposomal etoposide to a commercial formulation (ETPI) showed similar biphasic pharmacokinetic profiles in the initial phase, including maximum concentration (Cmax), volume of distribution (Vd), and initial half-life (t½α) researchgate.netnih.gov.

Etoposide has been detected in various tissues in animal models, including saliva, liver, spleen, kidney, myometrium, healthy brain tissue, and brain tumor tissue bccancer.bc.ca. However, it shows low penetration into the cerebrospinal fluid (CSF) bms.comeuropa.eu. Concentrations of etoposide have been found to be higher in normal lung tissue compared to lung metastases and similar in primary myometrial tumors and normal myometrial tissues bms.com.

Excretion Routes and Clearance Mechanisms in Preclinical Systems

Etoposide is cleared through both renal and non-renal processes, including metabolism and biliary excretion medicines.org.ukmedsafe.govt.nz. Studies in children showed that approximately 55% of the dose is excreted in the urine as etoposide within 24 hours bms.commedicines.org.uk. The mean renal clearance of etoposide in children is about 35% of the total body clearance medicines.org.uk. Biliary excretion is an important elimination route, with fecal recovery of radioactivity accounting for 44% of the administered intravenous dose in studies using 14C-etoposide bms.commedsafe.govt.nz.

Total body clearance values for etoposide range from 33 to 48 mL/min or 16 to 36 mL/min/m² and are independent of dose over a range of 100 to 600 mg/m² bms.commedicines.org.uk.

Plasma Protein Binding Characteristics

In vitro studies have shown that etoposide is highly bound to human plasma proteins, with approximately 97% binding nps.org.aubms.commedicines.org.ukeuropa.eumedsafe.govt.nz. Certain substances, such as phenylbutazone, sodium salicylate, and aspirin, can displace etoposide from its plasma protein binding sites at concentrations typically achieved in vivo nps.org.aubms.commedicines.org.ukeuropa.eumedsafe.govt.nz. Low serum albumin levels have been associated with increased exposure to etoposide medicines.org.ukeuropa.eu.

Here is a summary of key preclinical pharmacokinetic parameters for etoposide:

ParameterValue (Range)Animal Model/ContextSource(s)
Plasma Protein Binding~97%Human Plasma (In vitro) nps.org.aubms.commedicines.org.ukeuropa.eumedsafe.govt.nz
Distribution Half-life~1.5 hoursIntravenous Administration bms.commedicines.org.uk
Terminal Elimination Half-life4-11 hoursIntravenous Administration bms.commedicines.org.uk
Total Body Clearance33-48 mL/min or 16-36 mL/min/m²Intravenous Administration bms.commedicines.org.uk
Renal Clearance (Children)7-10 mL/min/m² (~35% of total)Pediatric Patients medicines.org.uk
Urinary Excretion (unchanged etoposide)~45-55% of dose (within 24-120 hours)Intravenous Administration bms.commedicines.org.ukmedsafe.govt.nz
Fecal Excretion~44% of dose (within 120 hours)Intravenous Administration bms.commedsafe.govt.nz
Volume of Distribution (steady state)18-29 liters or 7-17 L/m²Intravenous Administration bms.comeuropa.eu

Preclinical Pharmacodynamics of this compound

Preclinical pharmacodynamics investigates the biochemical and physiological effects of this compound and etoposide in biological systems, particularly in relation to dose.

Dose-Response Relationships in Preclinical Models

Etoposide, the active form of this compound, primarily affects the G2 portion of the cell cycle in mammalian cells fda.govbms.com. Preclinical studies have revealed dose-dependent responses to etoposide. At high concentrations (10 µg/mL or more), lysis of cells entering mitosis has been observed fda.govbms.com. At lower concentrations (0.3 to 10 µg/mL), cells are inhibited from entering prophase fda.govbms.com. The predominant macromolecular effect appears to be the induction of DNA strand breaks through interaction with DNA topoisomerase II or the formation of free radicals fda.govbms.com.

Studies in the Walker-256 carcinosarcoma tumor-bearing rat model have investigated the tumor growth inhibitory effect of etoposide in relation to dose and schedule unipv.it. These studies indicated that etoposide has a schedule-dependent antitumor effect unipv.it. For instance, administering 5 mg/kg/day for 8 days resulted in greater tumor growth inhibition compared to 10 mg/kg/day for 4 days, even though the total dose and area under the curve (AUC) were the same for both regimens unipv.it. This highlights the importance of the dosing schedule in achieving optimal pharmacodynamic effects in preclinical tumor models unipv.it. Cross-resistance between anthracyclines and etoposide has also been reported in preclinical experiments nps.org.aubms.comeuropa.eu.

Biomarkers of this compound Activity and Response in Preclinical Systems

Identifying predictive and pharmacodynamic biomarkers is crucial in preclinical studies to assess the activity and predict the response to this compound. These biomarkers can help in understanding the drug's mechanism of action and identifying sensitive tumor populations.

Preclinical studies have investigated potential biomarkers for etoposide phosphate (B84403) activity. One such exploratory biomarker is serum thymidine (B127349) kinase 1 (sTK1) activity. In a study involving dogs with naturally occurring lymphoma treated with etoposide phosphate or another epipodophyllotoxin (B191179) derivative, sTK1 activity was measured at different time points. Pretreatment sTK1 activity showed variation and was found to be higher in dogs with B-cell lymphoma, clinical substage b, and Pgp-overexpressing lymphoma. oncotarget.com Following treatment initiation, sTK1 activity significantly decreased in dogs that achieved an objective tumor response and increased again at the time of relapse. oncotarget.com Lower sTK1 activity was observed in dogs with a complete response compared to those with a partial response. oncotarget.com This suggests sTK1 activity could serve as a pharmacodynamic biomarker reflecting tumor response to etoposide phosphate.

Another potential biomarker explored in preclinical settings is the nuclear expression of γ-H2AX. γ-H2AX is a marker of DNA double-strand breaks, which are induced by etoposide's mechanism of action. researchgate.net In the same study with canine lymphoma, surviving cells showed persistently elevated expression of γ-H2AX at 2 and 4 hours after the start of treatment with etoposide phosphate. researchgate.net An increase of more than 10% in γ-H2AX nuclear positive surviving cells was observed in a subset of dogs early after treatment initiation. researchgate.net This indicates that γ-H2AX expression can serve as a pharmacodynamic marker of DNA damage induced by etoposide phosphate in preclinical models.

Pretreatment plasma D-dimer levels have also been investigated as a potential prognostic biomarker in preclinical studies. oncotarget.com In the study with canine lymphoma, pretreatment D-dimer levels were assessed for their prognostic value. researchgate.net

Preclinical imaging modalities can also serve as non-invasive pharmacodynamic biomarkers. Techniques such as FDG-PET can assess metabolic activity in tumors, and changes in FDG uptake have been shown to correlate with other pharmacodynamic endpoints like tumor size and protein biomarkers in preclinical xenograft models treated with novel oncology drugs. catapult.org.uk While not specific to this compound in the provided context, this highlights the broader application of imaging as a preclinical biomarker tool.

Data from a preclinical study on biomarkers of etoposide phosphate activity in canine lymphoma:

BiomarkerTime PointObservationCorrelation with ResponseCitation
Serum Thymidine Kinase 1 (sTK1) ActivityPretreatmentHigher in specific lymphoma subtypes and substage b.Potential predictive oncotarget.com
Serum Thymidine Kinase 1 (sTK1) ActivityPost-treatment (Response)Significant decrease in responders.Pharmacodynamic oncotarget.com
Serum Thymidine Kinase 1 (sTK1) ActivityRelapseIncrease observed.Pharmacodynamic oncotarget.com
γ-H2AX Nuclear ExpressionPost-treatment (Early)Persistently elevated expression in surviving cells.Pharmacodynamic researchgate.net
Plasma D-dimer levelsPretreatmentInvestigated for prognostic value.Potential prognostic oncotarget.comresearchgate.net

Preclinical Evaluation of this compound Interactions with Other Agents

Preclinical research extensively investigates the interactions of this compound, primarily through its active form etoposide, with other therapeutic agents to identify potentially synergistic combinations and understand the underlying mechanisms.

Synergistic Combinations (e.g., with Topoisomerase I Inhibitors, ATM Inhibitors)

Preclinical studies have demonstrated synergistic interactions between etoposide and various classes of anti-cancer agents. Combining etoposide with platinum-based agents like cisplatin (B142131) is a cornerstone of treatment regimens for several cancers, including small cell lung cancer, and preclinical data supports the synergistic cytotoxic effects of this combination. mdpi.comnih.gov

Synergy between etoposide and topoisomerase I (Topo I) inhibitors has also been explored in preclinical settings. Studies in human brain tumor cell lines have shown synergistic cytotoxicity when etoposide is combined with Topo I inhibitors like camptothecin (B557342) and topotecan (B1662842), although the interaction can be dependent on drug dose, schedule, and cell line. nih.govnih.gov For instance, treatment of DAOY medulloblastoma cells with camptothecin and etoposide produced significant synergistic cytotoxicity over a range of dose combinations. nih.gov Sequential administration can influence the degree of synergy. nih.gov

Inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase have shown promise as combination partners with DNA-damaging agents like etoposide in preclinical studies. ATM plays a key role in the DNA damage response, and its inhibition can suppress DNA repair and enhance the effects of agents that induce DNA double-strand breaks. nih.govresearchgate.net Preclinical evaluation of novel ATM inhibitors, such as KU59403 and M4076, has demonstrated that they significantly increase the cytotoxicity of etoposide in various human cancer cell lines and enhance antitumor activity in mouse xenograft models. nih.govresearchgate.net This chemosensitization by ATM inhibitors appears to be dose and schedule-dependent and has been observed in both p53 functional and dysfunctional cancer models. researchgate.net

Preclinical data also suggest potential synergy between etoposide and other agents, although the mechanisms and extent of synergy can vary. Cross-resistance between anthracyclines and etoposide has been reported in preclinical experiments. medsafe.govt.nzbms.com Caution should be exercised when administering etoposide phosphate with drugs that inhibit phosphatase activities, as this could potentially reduce its efficacy by interfering with the conversion to etoposide. bms.commedicines.org.ukeuropa.eu

Mechanistic Basis of Combination Effects

The synergistic effects observed in preclinical combinations involving this compound (via etoposide) are often attributed to targeting complementary pathways involved in DNA processing and cell cycle regulation.

The synergy between etoposide (a Topo II inhibitor) and platinum-based agents like cisplatin (which forms DNA crosslinks) is thought to arise from their distinct but synergistic mechanisms of inducing irreparable DNA damage. mdpi.com Etoposide traps Topo II-DNA complexes, leading to double-strand breaks, while cisplatin forms bulky adducts and crosslinks that impede DNA replication and transcription. mdpi.com The combined insult overwhelms the cell's repair mechanisms, leading to enhanced cytotoxicity.

The proposed mechanism for synergy between etoposide and topoisomerase I inhibitors is that Topo I inhibitors can increase the levels of topoisomerase IIα, thereby sensitizing cancer cells to the effects of Topo II inhibition by etoposide. nih.gov Both classes of inhibitors induce DNA strand breaks, and the combined effect can lead to a higher burden of DNA damage.

The synergy between etoposide and ATM inhibitors is based on the role of ATM in the DNA damage response. Etoposide induces DNA double-strand breaks, which activate the ATM signaling pathway, leading to cell cycle arrest and DNA repair. nih.govresearchgate.net By inhibiting ATM, these agents impair the cell's ability to repair the DNA damage induced by etoposide and bypass cell cycle checkpoints, forcing cells to proceed through division with unrepaired DNA breaks, which is lethal. nih.govresearchgate.net

Preclinical Pharmacogenomics and this compound Response

Pharmacogenomics, the study of how genetic variations influence drug response, is increasingly relevant in preclinical research to identify genetic markers that may predict sensitivity or resistance to agents like this compound. derangedphysiology.comijpcbs.com Understanding the genetic basis of variable drug response in preclinical models can help in identifying patient populations most likely to benefit from treatment and in developing personalized therapeutic strategies. ijpcbs.comwjgnet.com

While specific detailed research findings on preclinical pharmacogenomics of this compound response are limited in the provided search results, the general principles of pharmacogenomics in preclinical cancer research apply. Genetic variability can influence drug response by affecting various processes, including drug absorption, distribution, metabolism, elimination, and pharmacodynamics (interactions with drug targets and downstream pathways). derangedphysiology.com Polymorphisms in genes encoding drug transporters, metabolizing enzymes (such as cytochrome P450 enzymes), drug targets (like topoisomerase II), and DNA repair pathway proteins could potentially influence the efficacy and toxicity of this compound. derangedphysiology.comijpcbs.com

Preclinical models, such as cancer cell lines and xenografts with defined genetic characteristics, are valuable tools for investigating the impact of specific genetic alterations on this compound response. crownbio.com Studies using these models can help identify genetic biomarkers that correlate with sensitivity or resistance, providing insights into the mechanisms underlying differential responses. This preclinical pharmacogenomic information can then inform the design of clinical trials and potentially lead to the development of genetic tests to guide treatment decisions in the future. ijpcbs.comwjgnet.com

The concept of pharmacogenomics aims to personalize drug therapy based on an individual's genetic makeup, ultimately maximizing therapeutic value and potentially reducing adverse effects. ijpcbs.comwjgnet.com Preclinical pharmacogenomic studies with this compound contribute to this goal by identifying genetic factors that influence its activity and response in controlled laboratory settings.

Advanced Methodologies and Future Directions in Etopophos Research

Omics Technologies in Etopophos Studies

Omics technologies provide a comprehensive view of biological systems by analyzing large sets of molecules. Their application in this compound research is crucial for understanding complex mechanisms of action, identifying biomarkers, and deciphering resistance pathways.

Genomics and Transcriptomics for Resistance Mechanisms

Genomics and transcriptomics play a vital role in uncovering the genetic and gene expression changes associated with this compound resistance. Studies have investigated the molecular basis of resistance, highlighting alterations in genes related to drug targets and transport. For instance, altered expression of topoisomerase II (Topo II), the primary target of this compound (via its conversion to etoposide), is a known mechanism of resistance. nih.govmdpi.com Decreased expression of both Topo II alpha and II beta mRNA has been observed in etoposide-resistant cells. nih.gov

Transcriptome sequencing can identify differentially expressed genes in etoposide-resistant cell lines compared to sensitive ones. One study using transcriptome sequencing in a small cell lung cancer (SCLC) cell line with acquired etoposide (B1684455) resistance (H1048-ER) identified 51 differentially expressed genes significantly enriched in pathways like "collagen degradation" and "MET/FAK signaling activation in ECM". nih.gov Six of these genes (COL11A1, COL26A1, COL4A3, COL4A4, LAMA4, and LAMC1) showed strong correlations with lung cancer prognosis and were suggested as potential key factors in acquired etoposide resistance in these cells. nih.gov

Genomic selection, utilizing high-density markers, is a strategy for optimizing quantitative characteristics and assessing the impact of loci, which could be applied to study genetic factors influencing this compound response and resistance. mdpi.com

Proteomics and Metabolomics for Pathway Identification

Proteomics and metabolomics provide insights into the protein and metabolite profiles influenced by this compound treatment or associated with resistance, helping to identify relevant biological pathways. Integrated analysis of proteomics and metabolomics data is an effective tool for exploring the mechanisms linking genotype and phenotype.

Metabolomics can identify metabolic changes in cancer cells treated with etoposide. An untargeted metabolomics study using ultra-high-performance liquid chromatography-electrospray ionization quadrupole time-of-flight mass spectrometry (UHPLC-ESI-QTOF-MS) in glioblastoma cell lines treated with etoposide (and/or paclitaxel) profiled numerous metabolites and found significant enrichment in pathways including the urea (B33335) and citric acid cycles, and the metabolism of polyamines and amino acids (aspartate, arginine, and proline). nih.gov These findings can contribute to mapping the antitumor effects of etoposide within these cells. nih.gov

Metabolomics activity screening (MAS) integrates metabolomics data with metabolic pathways and systems biology information, including proteomics and transcriptomics, to identify endogenous metabolites that can alter a cell's phenotype. nih.gov This approach could be valuable in identifying metabolic vulnerabilities in resistant cells or pathways that modulate this compound sensitivity.

Proteomics can identify proteins that are differentially expressed in response to this compound or in resistant cells. Integrated proteomic and metabolomic strategies have been used to study mechanisms of injury in other contexts, demonstrating the power of combining these approaches for pathway analysis.

Single-Cell Omics Approaches

Single-cell omics technologies offer unprecedented resolution by analyzing individual cells, which is crucial for understanding tumor heterogeneity and identifying rare cell populations that may contribute to drug resistance. mdpi.com Conventional bulk sequencing provides an average profile, which can mask the diversity within a tumor. mdpi.com

Single-cell RNA sequencing (scRNA-seq) and other single-cell omics approaches (including genomics, epigenetics, transcriptomics, proteomics, and metabolomics) are being applied in cancer research to decipher intratumor heterogeneity and study mechanisms of therapy response and resistance. cytena.comcellenion.com These technologies allow for the identification of specific alterations in individual cells with implications for diagnosis and treatment. mdpi.com

Single-cell analyses can reveal distinct subpopulations with different gene expression profiles related to drug metabolism or resistance pathways, highlighting the heterogeneity of the tumor microenvironment. nih.gov This is particularly relevant for this compound, where cellular context and specific pathway activities can influence response.

Advanced Imaging Techniques for this compound Distribution and Activity in Preclinical Models

Advanced imaging techniques are essential for visualizing the distribution of this compound and assessing its activity in preclinical models, providing crucial data for optimizing delivery strategies and understanding drug pharmacodynamics in a spatial context.

Techniques like SPECT imaging have been explored in conjunction with novel delivery systems for this compound. For instance, theranostic nanoparticles encapsulating this compound phosphate (B84403) and incorporating 111In have been used for simultaneous SPECT imaging and drug delivery in mouse xenograft models. nih.gov This allows for visualization of nanoparticle accumulation in tumor tissue, correlating distribution with therapeutic effect. nih.gov

Bioluminescence imaging has also been used in preclinical models to monitor tumor growth inhibition in response to etoposide treatment, providing a measure of drug activity. frontiersin.org Advanced imaging can help assess the effectiveness of different delivery methods, such as convection-enhanced delivery (CED), in achieving therapeutic concentrations of etoposide within tumors. frontiersin.org Studies using CED have shown that higher intratumoral concentrations of etoposide can lead to significant survival benefits in mouse models of gliomas. frontiersin.org

While the search results did not provide extensive details on other specific advanced imaging modalities used solely for this compound distribution and activity, the application of techniques like PET, MRI, and fluorescence imaging in preclinical cancer research is well-established and holds significant potential for future this compound studies, particularly when combined with targeted delivery systems.

Nanotechnology and Novel Drug Delivery Systems for this compound

Nanotechnology offers promising avenues for improving the delivery of this compound, addressing challenges such as poor solubility and systemic toxicity. nih.govamericanpharmaceuticalreview.com Nanoparticle-based drug delivery systems can enhance drug solubilization, improve bioavailability, and enable targeted delivery to tumor tissue through mechanisms like the enhanced permeability and retention (EPR) effect. americanpharmaceuticalreview.comjddtonline.infooaepublish.com

Various nanoparticle systems, including liposomes, polymeric nanoparticles, solid lipid nanoparticles (SLN), and polymeric self-assemblies, have been explored for delivering hydrophobic drugs like etoposide. americanpharmaceuticalreview.com Polymeric micelles, with their low critical micellar concentration, have been utilized for intravenous delivery of etoposide. americanpharmaceuticalreview.com

Specific examples of nanoparticle systems for this compound phosphate include indium-based theranostic nanoparticles, which demonstrated enhanced tumor growth inhibition compared to the free drug in a mouse xenograft model. nih.gov These nanoparticles facilitated the delivery of this compound phosphate to tumor cells and allowed for simultaneous SPECT imaging. nih.gov

Nanocarriers can protect drugs, improve their efficiency by reaching damaged tissue, and minimize systemic toxicity. oaepublish.com They can also be designed to overcome challenges like poor tumor blood flow and high interstitial fluid pressure. oaepublish.com The size, shape, charge, and surface topology of nanoparticles are important factors influencing target-specific delivery, cellular uptake, and drug retention time. jddtonline.info

Theoretical Frameworks and Computational Modeling for this compound Action

Theoretical frameworks and computational modeling are increasingly being applied to understand the complex mechanisms of this compound action, predict drug behavior, and optimize treatment strategies. Computational approaches can simulate drug delivery dynamics, analyze interstitial drug concentrations, and predict cell survival fractions. polimi.it

Models can capture the interplay between blood perfusion, fluid exchange, and mass transport in tumor microenvironments, which is critical for understanding how this compound reaches cancer cells. polimi.it Computational models can compare the efficacy of different delivery approaches, such as bolus injection versus nanoparticle delivery, by quantifying drug distribution within the tumor. polimi.it For example, computational models have suggested that nanoparticle delivery can overcome limitations of bolus injection for optimal drug distribution in tumors. polimi.it

Physics-informed computational frameworks are being developed to predict disease progression and drug delivery dynamics more precisely, potentially using technologies like "organ-on-a-chip" systems to mimic organ responses to drugs. k-state.edu These models can accelerate drug discovery and optimize treatment by allowing for in silico experimentation under various conditions. k-state.edu

Computational modeling is also applied in the design and development of nano-based drug delivery systems. researchgate.net Molecular computational models, including computational fluid dynamics (CFD), dissipative particle dynamics (DPD), and molecular dynamics (MD) simulations, aid in comprehending the complex phenomena involved in nanoparticle formulation and behavior. researchgate.net Pharmacokinetic/pharmacodynamic (PK/PD) modeling and physiologically based pharmacokinetic (PBPK) modeling are also used to understand drug absorption, distribution, metabolism, and excretion. researchgate.net

Machine learning algorithms are being employed to analyze large biological datasets and identify parameters influencing nanoparticle behavior in vivo, further enhancing the power of computational approaches in optimizing this compound delivery. researchgate.net

Unexplored Preclinical Therapeutic Avenues and Rational Combination Strategies

Preclinical investigations into this compound and its active form, etoposide, continue to seek rational combination strategies to enhance efficacy and overcome resistance. The rationale for combining etoposide with other agents often stems from their distinct mechanisms of action, aiming for synergistic cytotoxic effects.

A cornerstone of established combination therapy involves etoposide with platinum-based agents like cisplatin (B142131). Preclinical data supports this combination, highlighting the synergy achieved by concurrently inhibiting topoisomerase II (etoposide) and inducing DNA crosslinks (cisplatin), leading to irreparable DNA damage and apoptosis in rapidly proliferating cancer cells. mdpi.com

Beyond established regimens, preclinical studies have explored other combinations. Research suggests that combining topotecan (B1662842), a topoisomerase I inhibitor, with etoposide may yield synergistic effects, with the scheduling of administration playing a crucial role. nih.gov This highlights the potential for combining inhibitors of different topoisomerase enzymes.

Another preclinical avenue involves combining etoposide phosphate with inhibitors of DNA repair pathways. Studies utilizing a potent DNA-dependent protein kinase (DNA-PK) inhibitor, NU7441, in combination with etoposide phosphate in xenograft models demonstrated increased etoposide-induced tumor growth delay. This occurred without significantly exacerbating etoposide's toxicity, suggesting that targeting DNA repair mechanisms could be a rational strategy to enhance this compound/etoposide efficacy. researchgate.net

The broader rationale for combination therapies in preclinical settings is to address and overcome drug resistance, a significant challenge in cancer treatment. oaepublish.com By targeting multiple pathways involved in cancer progression and survival, combinations can potentially reduce the required dose of individual drugs and minimize resistance development. mdpi.comoaepublish.com

Despite the recognized importance of preclinical evidence for developing combination therapies, many clinical trials evaluating novel combinations have historically lacked substantial preclinical data to support their development in specific indications. nih.gov This underscores the ongoing need for rigorous and rationally designed preclinical research to identify promising new combinations for this compound/etoposide. Future preclinical avenues may involve exploring combinations with targeted therapies or immunotherapies, building upon the emerging understanding of the immune-related effects that some chemotherapeutics can induce, which could potentially be leveraged in combination with immune checkpoint inhibitors. frontiersin.org

The following table summarizes some of the preclinical combination rationales involving etoposide/Etopophos:

Combination PartnerRationalePreclinical Evidence/Suggestion
Platinum-based agentsSynergistic DNA damage (Topoisomerase II inhibition + DNA crosslinks)Supported by preclinical data
TopotecanInhibition of different topoisomerase enzymes (Topo II + Topo I)Suggested synergy, schedule-dependent
DNA-PK InhibitorsImpairment of DNA repair pathways, enhancing DNA damage persistenceIncreased tumor growth delay in xenografts
Targeted TherapiesTargeting complementary survival/proliferation pathways (Exploratory)Emerging area, requires more preclinical data
ImmunotherapiesLeveraging chemotherapy-induced immune effects (Exploratory)Emerging area, requires more preclinical data

Challenges and Future Perspectives in this compound Academic Research

Academic research into this compound and related podophyllotoxin (B1678966) derivatives faces several ongoing challenges, while also presenting exciting future perspectives. A major challenge is the development of drug resistance, which can limit the long-term effectiveness of etoposide-based therapies. mdpi.comnih.govresearchgate.net

Another significant challenge is managing the toxicity associated with etoposide, particularly myelosuppression, which is often dose-limiting. nih.govaacrjournals.orgmedsafe.govt.nzfda.goveuropa.eu While this compound offers administration advantages, the inherent toxicity of the active etoposide moiety remains a key consideration in preclinical and clinical settings.

The limited efficacy of etoposide in certain cancer types, such as non-small cell lung cancer, also presents a challenge and drives the need for improved strategies. mdpi.comresearchgate.net

Future perspectives in academic research are focused on overcoming these challenges. One area involves the continuous effort towards improving the druggability of podophyllotoxin derivatives and developing structure-optimization strategies to create more potent and less toxic compounds. nih.govresearchgate.net The discovery of renewable sources for podophyllotoxin, such as microbial production, is another promising avenue to ensure sustainable access to the precursor molecule for research and development. nih.govresearchgate.net

Developing novel drug delivery systems is a key future perspective aimed at enhancing the therapeutic window of this compound/etoposide and overcoming drug resistance. mdpi.comoaepublish.comresearchgate.net Academic research is exploring the use of nanocarriers to improve drug delivery to tumor sites, potentially increasing intracellular drug concentrations while reducing systemic exposure and associated toxicities. oaepublish.comresearchgate.net These systems could also be crucial for effectively delivering this compound in combination with other agents, particularly in overcoming biological barriers in resistant tumors. oaepublish.com

The importance of rationally designed preclinical research is increasingly recognized as a crucial future perspective. This includes utilizing appropriate preclinical models that accurately reflect human cancers and evaluating different treatment schedules and drug sequences in combination therapies to identify optimal regimens. frontiersin.org Incorporating predictive biomarkers into preclinical studies is also seen as vital for identifying patient populations most likely to respond to this compound-based therapies and rational combinations. nih.gov

Q & A

Q. What is the molecular mechanism of action of Etopophos, and how does it differ from its active metabolite etoposide?

this compound is a prodrug converted to etoposide via dephosphorylation. Etoposide induces DNA strand breaks by stabilizing the topoisomerase II-DNA complex, leading to G2/M cell cycle arrest and apoptosis. Unlike etoposide, this compound’s phosphate group enhances solubility, enabling faster reconstitution and reduced risk of precipitation during intravenous administration . Researchers should validate conversion efficiency in vitro using high-performance liquid chromatography (HPLC) to measure etoposide concentrations post-dephosphorylation .

Q. What are the standard protocols for reconstituting and storing this compound in preclinical studies?

Reconstitute this compound with sterile water, 5% dextrose, or 0.9% sodium chloride. For 100 mg vials, use 5 mL diluent (20 mg/mL) or 10 mL (10 mg/mL). Post-reconstitution, solutions diluted to ≥0.1 mg/mL can be stored at 2–8°C for 24 hours or at room temperature for 48 hours if reconstituted with bacteriostatic agents. Stability studies should include pH monitoring (optimal range: 2.9–4.0) and visual checks for particulate matter .

Q. How should researchers design dose-escalation studies for this compound in animal models?

Use body surface area (BSA)-based dosing to translate human-equivalent doses. For example, murine studies often employ 35–70 mg/kg intraperitoneally, based on pharmacokinetic equivalence to human 50 mg/m² doses. Monitor myelosuppression via weekly complete blood counts (CBCs) and validate toxicity endpoints (e.g., nadir neutrophil counts) against clinical benchmarks .

Q. What are the primary biomarkers for assessing this compound efficacy and toxicity in vitro?

Key biomarkers include:

  • Efficacy : γ-H2AX foci (DNA damage), caspase-3 activation (apoptosis), and flow cytometry for G2/M arrest.
  • Toxicity : Lactate dehydrogenase (LDH) release (cytotoxicity) and micronucleus formation (genotoxicity). Use human cancer cell lines (e.g., A549 for lung cancer) with IC₅₀ determination via MTT assays .

Advanced Research Questions

Q. How can pharmacokinetic variability in this compound be addressed in translational research?

Etoposide (active metabolite) exhibits nonlinear pharmacokinetics due to protein binding (97% albumin) and CYP3A4-mediated metabolism. Use population pharmacokinetic (PopPK) modeling to account for covariates like renal function (e.g., 25% dose reduction for CrCl 15–50 mL/min) and serum albumin levels. Validate models with sparse sampling in murine xenografts or clinical trial data .

Q. What experimental strategies resolve contradictions between in vitro and in vivo genotoxicity data for this compound?

While this compound is non-mutagenic in Ames tests, its conversion to etoposide causes in vivo mutagenicity. Conduct comet assays in rodent hepatocytes post-administration to quantify DNA damage. Compare results with human lymphocyte micronucleus tests to assess translatability .

Q. How do researchers optimize combination therapies involving this compound to mitigate resistance?

Resistance often arises from ABC transporter upregulation (e.g., P-glycoprotein). Preclinical strategies include:

  • Co-administering CYP3A4 inhibitors (e.g., ketoconazole) to reduce etoposide clearance.
  • Using nanoparticles to bypass efflux pumps. Validate synergism via Chou-Talalay combination indices in cell lines and PDX models .

Q. What methodologies are recommended for analyzing this compound-induced secondary malignancies in long-term studies?

Use whole-genome sequencing to identify therapy-related myeloid neoplasm (t-MN) markers (e.g., TP53 mutations). Retrospective cohort studies should track cumulative doses (>2 g/m²) and correlate with karyotypic abnormalities (e.g., 11q23 rearrangements) .

Q. How can researchers reconcile discrepancies in neurotoxicity profiles between this compound and other topoisomerase inhibitors?

this compound’s dextran 40 formulation may contribute to acute renal failure, exacerbating neurotoxicity in high-dose settings. Employ in vitro blood-brain barrier (BBB) models (e.g., hCMEC/D3 cells) to measure etoposide permeability and compare with teniposide, which has higher CNS penetration .

Q. What statistical approaches are robust for analyzing contradictory clinical trial outcomes with this compound?

For heterogeneous responses (e.g., ORR 58–61% in small cell lung cancer), apply Bayesian hierarchical models to adjust for covariates like ECOG performance status. Use Kaplan-Meier analysis with log-rank tests for survival endpoints, stratified by dosing schedules (e.g., 5-day vs. 3-day regimens) .

Methodological Guidelines

  • Data Collection : Use electronic lab notebooks (ELNs) to document reconstitution times, storage conditions, and batch-specific variability .
  • Ethical Compliance : Adhere to IACUC protocols for animal studies, ensuring CBC monitoring and humane endpoints for myelosuppression .
  • Reproducibility : Share raw HPLC and flow cytometry data via repositories like Figshare, annotated with MIAME/MINSEQE standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.